ETV6-AML1 fusion protein (334-342)

HLA-A2 binding affinity MHC stabilization assay immunotherapy target validation

The ETV6-AML1 fusion protein (334-342), sequence RIAECILGM (CAS 212056-30-9, MW 1005.26 Da), is a synthetic nonapeptide spanning the junctional region of the chimeric ETV6-RUNX1 (TEL-AML1) transcription factor resulting from the cryptic t(12;21)(p13;q22) translocation—the most common genetic aberration in childhood B-cell precursor acute lymphoblastic leukemia, present in approximately 25% of pediatric ALL cases. This peptide is the sole HLA-A*02:01-restricted CD8+ T-cell epitope described within the fusion region and serves as a tumor-specific antigen with no counterpart in the normal human proteome.

Molecular Formula
Molecular Weight
Cat. No. B1575315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETV6-AML1 fusion protein (334-342)
SynonymsETV6-AML1 fusion protein (334-342)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

ETV6-AML1 Fusion Protein (334-342) RIAECILGM: Procurement-Grade Nonapeptide for Translocation-Specific Leukemia Research


The ETV6-AML1 fusion protein (334-342), sequence RIAECILGM (CAS 212056-30-9, MW 1005.26 Da), is a synthetic nonapeptide spanning the junctional region of the chimeric ETV6-RUNX1 (TEL-AML1) transcription factor resulting from the cryptic t(12;21)(p13;q22) translocation—the most common genetic aberration in childhood B-cell precursor acute lymphoblastic leukemia, present in approximately 25% of pediatric ALL cases [1]. This peptide is the sole HLA-A*02:01-restricted CD8+ T-cell epitope described within the fusion region and serves as a tumor-specific antigen with no counterpart in the normal human proteome [2].

Why Generic Substitution Fails: Critical Limitations of the Native ETV6-AML1 (334-342) Peptide Relative to Optimized Analogs


The native RIAECILGM peptide cannot be assumed functionally interchangeable with anchor-modified or heteroclitic variants of the same fusion sequence, nor with overlapping junctional peptides covering different MHC restriction elements. Direct comparative evidence demonstrates that the wild-type peptide exhibits near-absent HLA-A*02:01 binding (Fluorescence Index = 0.27), fails to induce primary CD8+ CTL responses in vivo, and is not endogenously processed by human proteasomes—each attribute profoundly differentiating it from anchor-optimized analogs such as TEL-AML1-9V [1]. Furthermore, the 9-mer core peptide RIAECILGM differs fundamentally from the longer 15-mer junctional peptide IGRIAECILGMNPSR, which engages HLA-DP (class II) rather than HLA-A*02:01 (class I) restriction, precluding functional interchange in CD8+ T-cell assays [2].

ETV6-AML1 (334-342) Quantitative Differentiation Evidence: Head-to-Head Binding, Processing, and Immunogenicity Data


Near-Absent HLA-A*02:01 Binding of Native RIAECILGM Versus Anchor-Modified TEL-AML1-9V: T2 Stabilization Assay

In a kinetic HLA-A*02:01 stabilization assay using TAP-deficient T2 cells, the native RIAECILGM peptide exhibited virtually no binding to HLA-A*02:01, yielding a Fluorescence Index (FI) of 0.27, compared with robust binding observed for the anchor-modified analog TEL-AML1-9V [1]. The FI is calculated as (MFI peptide-pulsed T2 cells / MFI unpulsed T2 cells) − 1; an FI near zero indicates negligible MHC stabilization. This finding contradicts the earlier report by Yotnda et al., which claimed a moderate dissociation rate with a complex half-life of 3 hours, but those original binding data were not published [1]. The Popović study provides the first publicly available quantitative binding measurement for this peptide.

HLA-A2 binding affinity MHC stabilization assay immunotherapy target validation

Failure of In Vivo CTL Priming by Native RIAECILGM Versus Anchor-Modified TEL-AML1-9V: CD107a Degranulation Assay

Immunization of ABabDII mice (expressing human TCR-αβ repertoire and human HLA-A*02:01) with the native RIAECILGM peptide failed to induce specific cytotoxic T lymphocytes in any of 5 mice tested. Upon restimulation with the native peptide, surface CD107a (LAMP-1, a degranulation marker) was detected on only 2.36% (±0.79%) of CD8+ T cells, equivalent to background levels measured with an irrelevant peptide (NY-BR-1: 2.07% ± 0.14%) [1]. In contrast, immunization with the anchor-modified TEL-AML1-9V peptide induced bona fide CTLs capable of degranulation, with 10.84% of CD8+ T cells specifically responding, across all 6 mice tested (range 2.57%–10.84%; mean 5.27% ± 3.13%) [1].

CTL priming CD8+ T-cell degranulation in vivo immunogenicity

Absence of Endogenous Proteasomal Processing of RIAECILGM: In Vitro Digestion by Purified Human 20S Proteasomes

The capacity for endogenous processing and MHC class I presentation is a critical determinant of epitope suitability for immunotherapy. Popović et al. demonstrated that the native RIAECILGM peptide is not generated by purified human 20S proteasomes when a 30-amino-acid precursor peptide spanning the TEL-AML1 fusion region (TEL-AML1-319) is digested in vitro; proteasomal cleavage fragments were analyzed by LC-MS/MS and the RIAECILGM sequence was not detected among the digestion products [1]. This contrasts with many well-characterized tumor-associated epitopes (e.g., MART-1/Melan-A, gp100) that are efficiently liberated by constitutive proteasomes and immunoproteasomes. The failure of endogenous processing was further corroborated by the inability of TEL-AML1-expressing target cells to be recognized by T cells unless exogenously pulsed with synthetic peptide [1].

proteasomal processing antigen presentation tumor-specific epitope validation

Distinct MHC Restriction: RIAECILGM (HLA-A*02:01, CD8+) Versus IGRIAECILGMNPSR (HLA-DP, CD4+): Functional Non-Interchangeability

The 9-mer RIAECILGM peptide (334-342) and the longer 15-mer IGRIAECILGMNPSR peptide (332-346) both span the ETV6-AML1 fusion junction, yet engage fundamentally distinct arms of the adaptive immune response. RIAECILGM is described as an HLA-A*02:01-restricted CD8+ T-cell epitope capable of inducing CTL-mediated lysis of HLA-A2.1⁺ leukemic cells [1], whereas IGRIAECILGMNPSR stimulates CD4+ T-cell clones T31.1 and Y41.2 in the context of HLA-DP5 and HLA-DP17, respectively, and mediates HLA class II-restricted killing of peptide-pulsed B lymphoblastoid cells [2]. The two peptides are not functionally interchangeable: the 9-mer cannot stimulate the CD4+ clones, and the 15-mer, lacking appropriate HLA-A2 anchor motifs in the correct register, does not engage CD8+ CTLs via class I.

MHC restriction CD4 vs CD8 epitope HLA class I vs class II

Neoantigen Uniqueness: Fusion Junction-Spanning Sequence Absent from Normal Proteome Versus Homologous Wild-Type TEL and AML1 Peptides

The RIAECILGM nonapeptide spans the precise fusion junction between ETV6 (TEL) and RUNX1 (AML1), with residues derived from both parental proteins (R-I-A from TEL; E-C-I-L-G-M from AML1). This junctional sequence has no identical counterpart in the normal human proteome, distinguishing it from peptides derived solely from wild-type TEL or AML1 proteins, which are expressed in normal hematopoietic cells and could trigger autoimmune toxicity if targeted therapeutically [1]. The homologous wild-type AML1G peptide shares 6 of 9 amino acids with TEL-AML1 (including the E at position P4 of the HLA-DP binding frame) but the TEL portion is absent, meaning T cells specific for the junctional epitope would not cross-react with normal tissues expressing wild-type AML1 [2].

tumor-specific antigen neoantigen off-target reactivity

ETV6-AML1 (334-342) Application Scenarios: Evidence-Guided Research and Procurement Contexts


Exogenous Peptide-Pulsing for In Vitro CTL Restimulation Assays Targeting the ETV6-AML1 Fusion Junction

The native RIAECILGM peptide is appropriate for restimulation of pre-existing CTL lines or clones that have been primed with heteroclitic/anchor-modified peptides, as demonstrated by Popović et al. where CD8+ T cells primed with TEL-AML1-9V recognized the native peptide upon restimulation (1.62% ± 0.25% specific response) [1]. This scenario leverages the peptide's unique junctional sequence to confirm TCR specificity for the native tumor antigen, without requiring endogenous processing.

HLA-A*02:01 Binding and Stability Studies Using the Defined Weak-Binder RIAECILGM as a Model Low-Affinity Epitope

With a measured FI of 0.27 in T2 stabilization assays, RIAECILGM serves as a well-characterized weak-binding reference peptide for HLA-A*02:01 binding studies [1]. It is suitable for investigating the relationship between MHC-peptide binding affinity and T-cell recognition thresholds, and as a comparator for evaluating anchor-modified or heteroclitic variants engineered for enhanced HLA binding, as detailed in patent US20040018205A1 describing mutated R9M peptides with optimized anchor residues [2].

CD8+ T-Cell Epitope Screening Panels for Pediatric B-ALL Immunotherapy Target Validation

As the only described HLA-A*02:01-restricted CD8+ epitope within the ETV6-AML1 fusion region, RIAECILGM is an essential component of peptide screening panels designed to map anti-leukemia T-cell responses in HLA-A2+ pediatric ALL patients [1]. The peptide should be included alongside control peptides such as the homologous wild-type AML1 and TEL sequences to confirm fusion-junction specificity of detected CTL responses [3].

Quality Control Reference Standard for Synthetic Fusion-Peptide Production and Analytical Characterization

The RIAECILGM peptide (MW 1005.26 Da, C₄₂H₇₆N₁₂O₁₂S₂), with a calculated aqueous solubility of 4.7 g/L at 25°C [1], can serve as a physicochemical reference standard for analytical method development (HPLC purity analysis, mass spectrometry verification) in peptide production workflows targeting leukemia-associated fusion junction peptides. Its defined solubility parameter and molecular characteristics make it suitable for establishing batch-to-batch consistency benchmarks in synthetic peptide manufacturing.

Quote Request

Request a Quote for ETV6-AML1 fusion protein (334-342)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.